Bandgap Energy: CuGaSe₂ vs. CuInSe₂ as the Defining Wide-Gap Chalcopyrite Endpoint
CuGaSe₂ exhibits a fundamental direct bandgap of ~1.6–1.7 eV, approximately 0.6 eV wider than that of CuInSe₂ (~1.04 eV). This places CuGaSe₂ in the optimal energy range for top-cell absorption in tandem photovoltaic architectures, whereas CuInSe₂'s bandgap is suited only for bottom-cell or single-junction devices [1]. The bandgap of the CIGS alloy system can be continuously tuned from ~1.0 eV (CuInSe₂) to ~1.6 eV (CuGaSe₂) and further to ~2.4 eV (CuGaS₂), establishing CuGaSe₂ as the practical wide-gap endpoint for selenide-based chalcopyrites [1].
| Evidence Dimension | Fundamental direct bandgap (Eg) |
|---|---|
| Target Compound Data | 1.66–1.72 eV (thin film); ~1.68 eV (bulk single crystal); ~1.7 eV (CuGaSe₂:Al absorber) |
| Comparator Or Baseline | CuInSe₂: 1.04 eV (bulk); CIGS (low Ga): ~1.1 eV (typical PV-grade); CuGaS₂: ~2.43 eV; CuInS₂: ~1.55 eV |
| Quantified Difference | ΔEg ≈ 0.62–0.68 eV vs. CuInSe₂; CuGaSe₂ is ~0.4 eV narrower than CuGaS₂, enabling visible-light absorption not accessible to the sulfide analog |
| Conditions | Room-temperature optical absorption, photoreflectance, and spectroscopic ellipsometry on polycrystalline thin films, bulk single crystals, and epitaxial layers |
Why This Matters
The ~1.7 eV bandgap of CuGaSe₂ is near-ideal for the top cell in tandem photovoltaics (optimal top-cell Eg ≈ 1.7–1.8 eV for pairing with a 1.1 eV Si or CIGS bottom cell), a requirement that CuInSe₂ fundamentally cannot satisfy; procurement of CuGaSe₂ for tandem R&D is therefore irreducible to substitution by CIS or low-Ga CIGS.
- [1] U.S. Department of Energy, 'I-III-VI Compound Semiconductors for Water Splitting,' National Laboratory of the Rockies. Accessed 2026. View Source
